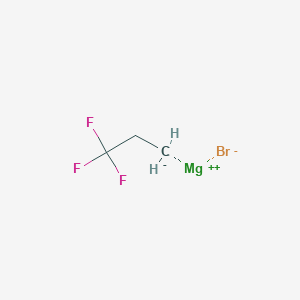
(3,3,3-trifluoropropyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,3-Trifluoropropyl)magnesium bromide, 0.50 M in 2-Methyltetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the trifluoropropyl group imparts unique reactivity and properties to this compound, making it valuable in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3,3,3-Trifluoropropyl)magnesium bromide is typically synthesized by reacting 3,3,3-trifluoropropyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Reaction Time: Several hours to ensure complete conversion.
Catalysts: Sometimes iodine is used to activate the magnesium metal.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the reaction proceeds efficiently.
Purification steps: To remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3,3,3-Trifluoropropyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: 2-Methyltetrahydrofuran, tetrahydrofuran.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Substituted Alkanes: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Aplicaciones Científicas De Investigación
(3,3,3-Trifluoropropyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: For forming carbon-carbon bonds in complex molecule synthesis.
Pharmaceutical Research: In the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: For the preparation of fluorinated materials with unique properties.
Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism by which (3,3,3-Trifluoropropyl)magnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trifluoropropyl group enhances the nucleophilicity of the Grignard reagent, allowing it to react with a wide range of electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic centers, leading to the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- (3,3,3-Trifluoropropyl)magnesium chloride
- (3,3,3-Trifluoropropyl)magnesium iodide
- (3,3,3-Trifluoropropyl)lithium
Uniqueness
(3,3,3-Trifluoropropyl)magnesium bromide is unique due to its specific reactivity profile, which is influenced by the trifluoropropyl group and the magnesium-bromide bond. Compared to its chloride and iodide counterparts, the bromide variant offers a balance of reactivity and stability, making it suitable for a broader range of applications.
Propiedades
Fórmula molecular |
C3H4BrF3Mg |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
magnesium;1,1,1-trifluoropropane;bromide |
InChI |
InChI=1S/C3H4F3.BrH.Mg/c1-2-3(4,5)6;;/h1-2H2;1H;/q-1;;+2/p-1 |
Clave InChI |
VOCGUKMSRQYJGH-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CC(F)(F)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















